NCDC

Vue d'ensemble

Description

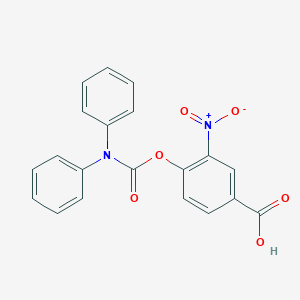

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a chemical compound with the molecular formula C20H14N2O6 and a molecular weight of 378.33 g/mol . It is known for its role as an inhibitor of phospholipase C and its applications in various biochemical assays . This compound is also used in the determination of chymotrypsin and has been studied for its effects on histamine release and inositol trisphosphate production in mast cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NCDC typically involves the reaction of 2-nitro-4-carboxyphenol with N,N-diphenylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate undergoes various chemical reactions, including:

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: 2-nitro-4-carboxyphenol and N,N-diphenylcarbamic acid.

Reduction: 2-amino-4-carboxyphenyl-N,N-diphenylcarbamate.

Substitution: Various substituted phenolic derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Biochemistry

N-Diphenylcarbamate is utilized as a specific chromogenic inactivator of chymotrypsin, which aids in studying protease activity. This property allows researchers to investigate the mechanisms of protease function and regulation in various biological processes.

Table 1: Biochemical Applications of N-Diphenylcarbamate

| Application | Description |

|---|---|

| Chromogenic Inactivator | Inactivates chymotrypsin for protease studies |

| Protease Activity Studies | Investigates enzyme function and regulation |

Pharmacology

In pharmacological research, N-Diphenylcarbamate acts as an inhibitor of phospholipase C (PLC), a crucial enzyme involved in cellular signaling pathways. This inhibition affects intracellular calcium levels and histamine release from mast cells, making it valuable for allergy research.

Table 2: Pharmacological Applications of N-Diphenylcarbamate

| Application | Mechanism | Impact |

|---|---|---|

| PLC Inhibition | Prevents hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) | Reduces histamine release |

| Allergy Research | Affects mast cell signaling | Potential therapeutic target |

Plant Biology

N-Diphenylcarbamate serves as a plant growth regulator, influencing various physiological processes in plants. It can modulate growth responses and stress tolerance, making it a subject of interest in agricultural research.

Table 3: Plant Biology Applications of N-Diphenylcarbamate

| Application | Description |

|---|---|

| Growth Regulation | Modulates growth responses |

| Stress Tolerance | Enhances resilience to environmental stress |

Case Study 1: Inhibition of Histamine Release

A study investigated the effects of N-Diphenylcarbamate on mast cells in vitro. The results indicated a significant reduction in histamine release upon treatment with varying concentrations of the compound, demonstrating its potential as an anti-allergic agent.

Case Study 2: Plant Growth Regulation

In agricultural trials, N-Diphenylcarbamate was applied to crops under drought conditions. The treated plants exhibited improved growth metrics compared to untreated controls, highlighting its role as a growth regulator under stress conditions.

Environmental Applications

Beyond biological applications, N-Diphenylcarbamate's properties have been explored for environmental monitoring and remediation efforts. Its ability to interact with various biological targets makes it a candidate for developing biosensors and bioremediation strategies.

Table 4: Environmental Applications of N-Diphenylcarbamate

| Application | Description |

|---|---|

| Biosensors | Development for detecting environmental pollutants |

| Bioremediation | Potential use in degrading harmful substances |

Mécanisme D'action

The mechanism of action of NCDC involves the inhibition of phospholipase C (PLC). By inhibiting PLC, the compound prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition leads to a decrease in intracellular calcium levels and reduced histamine release from mast cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC): Similar in structure and function, used for direct titration of chymotrypsin.

4-(Diphenylcarbamoyloxy)-3-nitrobenzoic acid: Another compound with similar inhibitory effects on phospholipase C.

Uniqueness

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is unique due to its specific inhibition of phospholipase C and its dual role in both biochemical assays and cell signaling studies. Its ability to inhibit histamine release and inositol trisphosphate production makes it particularly valuable in allergy and immunology research .

Activité Biologique

The National Centre for Disease Control (NCDC) is primarily recognized for its role in public health and disease prevention. However, recent studies have highlighted the biological activity of compounds associated with this compound, particularly focusing on exopolysaccharides derived from probiotic strains. This article reviews the biological activities of such compounds, specifically EPS400, sourced from Limosilactobacillus fermentum NCDC400. The findings are supported by diverse research studies and case analyses.

Overview of EPS400

EPS400 is an exopolysaccharide that has garnered attention for its multifaceted bioactivity. It exhibits significant antibacterial, antioxidant, and immunomodulatory properties. The characterization of EPS400 is crucial as it may serve as a functional ingredient in pharmaceuticals and health-promoting foods.

Table 1: Summary of Biological Activities of EPS400

Antibacterial Activity

Research indicates that EPS400 demonstrates potent antibacterial effects against a variety of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes. For instance, studies have shown that EPS400 can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with foodborne illnesses.

Antioxidant Properties

The antioxidant capability of EPS400 has been assessed through various in vitro assays. These studies reveal that EPS400 can significantly reduce oxidative damage in cellular models, suggesting its potential role in mitigating oxidative stress-related diseases.

Immunomodulatory Effects

In vivo studies involving murine models have demonstrated that EPS400 can enhance the immune response by activating peritoneal macrophages. This activation leads to increased production of pro-inflammatory cytokines, which are crucial for mounting an effective immune response against infections.

Case Study 1: Application in Functional Foods

A study conducted on the incorporation of EPS400 into yogurt products showed promising results in enhancing the health benefits associated with probiotics. The fortified yogurt exhibited improved antibacterial activity against pathogenic bacteria compared to standard formulations. This case highlights the potential for EPS400 as a functional ingredient in food products aimed at improving gut health.

Case Study 2: Clinical Implications

Another case study focused on patients with gastrointestinal disorders found that supplementation with EPS400 led to significant improvements in symptoms. Patients reported reduced inflammation and enhanced gut microbiota diversity, indicating the therapeutic potential of EPS400 in clinical settings.

Propriétés

IUPAC Name |

4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYDAFUTZRAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147200 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-88-4 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.